molecular formula C8H15NO2 B13921887 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one CAS No. 89240-96-0

1-(2-Hydroxyethyl)-3-methylpiperidin-2-one

Cat. No.: B13921887
CAS No.: 89240-96-0
M. Wt: 157.21 g/mol
InChI Key: SHXLJNAEBDAKRI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is a chemical compound with a piperidine ring structure, substituted with a hydroxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one typically involves the reaction of 3-methylpiperidin-2-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)-3-methylpiperidin-2-one.

    Reduction: Formation of 1-(2-hydroxyethyl)-3-methylpiperidin-2-ol.

    Substitution: Formation of 1-(2-chloroethyl)-3-methylpiperidin-2-one or 1-(2-aminoethyl)-3-methylpiperidin-2-one.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperidine: Lacks the methyl group, resulting in different chemical properties.

    3-Methylpiperidin-2-one: Lacks the hydroxyethyl group, affecting its reactivity and applications.

    1-(2-Hydroxyethyl)-4-methylpiperidin-2-one: The position of the methyl group is different, leading to variations in its chemical behavior.

Uniqueness

1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

89240-96-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-methylpiperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-6-10)8(7)11/h7,10H,2-6H2,1H3

InChI Key

SHXLJNAEBDAKRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1=O)CCO

Origin of Product

United States

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